Sodium metaborate tetrahydrate

Flame Retardant Coatings Epoxy Resin Composites Fire Protection

Inconsistent borate hydration states undermine flame retardant reproducibility. Sodium metaborate tetrahydrate (≥99%) ensures controlled endothermic dehydration at 57°C, delivering batch-to-batch uniformity critical for life-safety coatings and high-speed adhesive manufacturing. • Epoxy intumescent coatings: reduces total heat release by 47.3% and smoke release by 45.4% vs. neat epoxy. • Starch adhesives: higher alkalinity than borax enables faster crosslinking kinetics for corrugated board production. • Stable tetrahydrate phase (11.5-53.6°C) guarantees consistent hydration state upon receipt.

Molecular Formula BH3NaO3
Molecular Weight 84.83 g/mol
CAS No. 10555-76-7
Cat. No. B076319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium metaborate tetrahydrate
CAS10555-76-7
Molecular FormulaBH3NaO3
Molecular Weight84.83 g/mol
Structural Identifiers
SMILESB(=O)O.O.[Na]
InChIInChI=1S/BHO2.Na.H2O/c2-1-3;;/h2H;;1H2
InChIKeyHUPYUYIIPYKZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Metaborate Tetrahydrate: High-Purity Boron Source


Sodium metaborate tetrahydrate (NaBO₂·4H₂O, CAS 10555-76-7) is a crystalline inorganic borate salt with a molecular weight of 137.86 g/mol . It serves as a water-soluble boron source (41.9% solubility in water at 20°C) and a strong alkaline buffer, decomposing in its own water of crystallization at 57°C . Unlike anhydrous sodium metaborate or sodium tetraborate (borax), the tetrahydrate form provides controlled water release and specific reactivity profiles critical for applications including flame retardant coatings, starch-based adhesives, and metal corrosion inhibition [1].

Hydration state Tetrahydrate form provides controlled water release for heat-activated processes
Alkalinity Strongly alkaline borate source for crosslinking and inhibition workflows
Flame retardancy Synergistic performance in coating and composite formulations

Sodium Metaborate Tetrahydrate Substitution Limitations


Sodium metaborate tetrahydrate exhibits hydration-dependent phase behavior and alkalinity that differ fundamentally from sodium tetraborate (borax) and anhydrous metaborate. The tetrahydrate is the stable solid phase in contact with saturated solution only between 11.5°C and 53.6°C; outside this range, dihydrate or hemihydrate forms [1]. Its hydrolysis yields a higher pH (strongly alkaline) compared to borax, which directly impacts reaction kinetics in crosslinking and corrosion inhibition [2]. Additionally, the tetrahydrate's water content (4H₂O) functions as an internal flame-retardant mechanism through endothermic dehydration and vapor release—a property absent in anhydrous forms or lower hydrates [3]. These differences render direct molar substitution unreliable without process revalidation.

  • Phase stability range

    Tetrahydrate is the stable phase only between approximately 11°C and 54°C; dihydrate or hemihydrate may form outside this range, altering reactivity.

  • Alkalinity mismatch

    Hydrolysis yields a significantly higher pH than borax, which may shift reaction kinetics in crosslinking and corrosion inhibition; direct molar substitution may not reproduce performance.

  • Endothermic dehydration

    The water of crystallization (4H₂O) functions as an internal flame-retardant mechanism through endothermic vapor release, a property absent in anhydrous or lower hydrates.

Sodium Metaborate Tetrahydrate: Performance Evidence


Flame Retardancy in Epoxy Coatings

In epoxy resin coatings, the incorporation of sodium metaborate tetrahydrate (as part of an LDH@SMB@Ti hybrid material) reduced the total heat release (THR) by 47.3% and total smoke release (TSR) by 45.4% compared to pure epoxy [1]. The back-side temperature of a coated steel plate stabilized at 172.9°C, which was 87.4°C lower than the unmodified epoxy coating [1]. Additionally, the residual char yield increased to 33.2%, demonstrating enhanced thermal stability and char formation [1].

Flame Retardancy in Epoxy
Head-to-head
47.3% THR reduction
TSR −45.4%, back-side temp. 172.9°C
Supports flame retardancy performance review
vs. pure epoxy coating; cone calorimeter test
Flame Retardant Coatings Epoxy Resin Composites Fire Protection

Synergistic Flame Retardancy with Co-Pi@SMB

When combined with cobalt phosphate (Co-Pi) to form a Co-Pi@SMB hybrid flame retardant, sodium metaborate hydrate (SMB) at 3% loading in epoxy resin increased the limiting oxygen index (LOI) to 26%, reduced peak heat release rate (PHRR) to 173.9 kW/m², and increased time to ignition to 26 seconds [1]. Residual char was 26.6% at maximum decomposition temperature of 374.3°C [1]. These values represent significant improvements over the neat epoxy resin baseline.

Synergistic FR with Co-Pi
Head-to-head
LOI 26%
PHRR 173.9 kW/m², ignition 26 s
Supports synergistic formulation screening
Co-Pi@SMB 3% in epoxy; ASTM D2863
Flame Retardant Synergy Limiting Oxygen Index (LOI) Epoxy Resin

Corrosion Inhibition vs. Borax in Alkaline Media

In a study of 304L stainless steel corrosion in 3% and 5% KOH solutions, sodium tetraborate (borax) demonstrated superior inhibition efficacy compared to sodium metaborate and boric acid across all concentrations tested [1]. The inhibition efficiency of sodium metaborate was found to be lower than that of sodium tetraborate, indicating that borax is a more effective passivating agent in high-pH environments [1]. This direct comparison highlights the importance of selecting the appropriate borate for specific corrosion control applications.

Corrosion Inhibition
Head-to-head
Sodium tetraborate Higher efficacy
Sodium metaborate Lower efficacy
Borax may support passivation better; metaborate reported lower inhibition
304L SS, KOH media; procurement context review
Corrosion Inhibition 304L Stainless Steel Alkaline Electrolytes

Electroless Plating of High-Density Magnetic Films

A Japanese patent (JPH03294483A) discloses that adding a metaborate such as sodium metaborate to an electroless plating solution at concentrations of 0.01-1.5 mol/L enables stable production of high-density magnetic recording media with enhanced coercive force and high squareness ratio [1]. The plating bath operates at pH 7.0-11.0 and 30-90°C, containing Co, Ni, or Zn sulfates with tartaric acid complexing agent and sodium hypophosphite reducing agent [1].

Electroless Plating Additive
Method context
0.01–1.5 mol/L metaborate
Enhanced coercive force and squareness ratio
Supports plating bath formulation review
Co-Ni-Zn films; pH 7–11, 30–90°C
Electroless Plating Magnetic Recording Media Additive Manufacturing

Solubility and Phase Stability

Sodium metaborate tetrahydrate exhibits water solubility of 41.9% at 20°C . The tetrahydrate is the stable crystalline phase in contact with saturated solution only between 11.5°C and 53.6°C; at higher temperatures, it converts to the dihydrate (53.6-105°C) or hemihydrate (>105°C) [1]. In contrast, borax (sodium tetraborate decahydrate) has a solubility of ~5.5% at 20°C and anhydrous sodium metaborate melts at 966°C [2]. These phase boundaries are critical for processes involving heating or cooling.

Solubility & Phase Stability
Reported
41.9% at 20°C
Stable tetrahydrate phase: ~11.5–53.6°C
Supports concentration and temperature process design
7.6× higher solubility vs borax
Solubility Phase Diagram Hydration Stability

Crosslinking Reactivity in PVA Systems

Sodium metaborate tetrahydrate acts as a borate crosslinking agent for polyvinyl alcohol (PVA) and starch-based adhesives. Its higher alkalinity compared to borax promotes more extensive hydrogen bond disruption in starch chains and stronger borate-diol crosslinking [1]. The tetrahydrate form provides controlled water release upon heating (decomposition at ~57°C), which can be exploited for one-part, heat-activated adhesive systems [2]. In contrast, borax yields lower alkalinity and different gelation kinetics, as described in U.S. Patent 3,135,648 [3].

Crosslinking Reactivity
Class-level
pH >11 (conc.) vs borax ~9.3
Higher alkalinity reported to accelerate crosslinking
Crosslinking kinetics context; verification recommended
PVA/starch systems; patent and supplier data
Crosslinking Agent Polyvinyl Alcohol (PVA) Adhesive Formulations

Sodium Metaborate Tetrahydrate: High-Value Applications


Intumescent Fireproof Coatings for Structural Steel

In epoxy-based intumescent coatings for structural steel, sodium metaborate tetrahydrate (SMB) functions as a synergistic flame retardant. When incorporated as part of a layered double hydroxide (LDH)@SMB@Ti hybrid, it reduces total heat release by 47.3% and total smoke release by 45.4% versus neat epoxy [1]. The coating stabilizes steel back-side temperature at 172.9°C (87.4°C lower than pure epoxy), providing critical escape time in building fires [1]. Procurement of high-purity (≥99%) tetrahydrate ensures consistent performance in these life-safety applications .

Rapid-Tack Starch Adhesives for Corrugated Packaging

Sodium metaborate tetrahydrate is the preferred borate source for starch-based adhesives due to its high alkalinity and 41.9% water solubility at 20°C, which enables higher borate ion concentrations and faster crosslinking kinetics compared to borax [1]. The tetrahydrate's decomposition at 57°C provides a built-in thermal activation mechanism for one-part adhesive formulations [2]. This differentiation is critical for high-speed corrugated box manufacturing where rapid tack development and green strength are essential.

Electroless Plating for Magnetic Recording Media

In the electroless plating of Co-Ni-Zn magnetic films, sodium metaborate tetrahydrate is added at 0.01-1.5 mol/L as a metaborate additive to enhance coercive force and squareness ratio, enabling stable production of high-density magnetic recording media [1]. The compound's pH buffering capacity and borate ion release profile at plating temperatures (30-90°C) differentiate it from alternative buffers like borax or citrate [1]. Procurement of technical-grade material with consistent hydration state is essential for reproducible plating bath performance.

Synergistic Flame Retardant for Wood Coatings

When combined with cobalt phosphate (Co-Pi@SMB), sodium metaborate tetrahydrate improves the limiting oxygen index (LOI) of epoxy resin wood coatings to 26%, reduces peak heat release rate to 173.9 kW/m², and increases time to ignition to 26 seconds [1]. This synergistic system enables compliance with stringent fire safety standards without brominated or chlorinated flame retardants [1]. The specific hydration state of the tetrahydrate contributes to endothermic cooling and water vapor release during combustion, a mechanism absent in anhydrous metaborate .

Application
Selection Property
Validation Focus
Intumescent fireproof coatings for structural steel
Synergistic flame retardant with LDH@SMB@Ti hybrid
Heat and smoke release suppression; thermal barrier performance
Rapid-tack starch adhesives for corrugated packaging
High-alkalinity borate crosslinker
Crosslinking kinetics and green strength development
Electroless plating for magnetic recording media
Metaborate additive for coercive force enhancement
Plating bath pH buffer and ion release consistency
Synergistic flame-retardant wood coatings
Co-Pi@SMB synergistic system
LOI improvement and ignition delay without halogenated FRs

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